molecular formula C10H17BrO B2921798 2-(Bromomethyl)-1-oxaspiro[4.5]decane CAS No. 117038-86-5

2-(Bromomethyl)-1-oxaspiro[4.5]decane

Cat. No. B2921798
CAS RN: 117038-86-5
M. Wt: 233.149
InChI Key: AZFUPNJDVPDCBC-UHFFFAOYSA-N
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Description

The compound “1-(bromomethyl)-8-oxaspiro[4.5]decane” has a molecular weight of 233.15 . Another similar compound, “3-(bromomethyl)-2-oxaspiro[4.5]decane”, also has a molecular weight of 233.15 .


Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-1-oxaspiro[4.5]decane” were not found, there are methods available for the synthesis of similar compounds. For instance, difluoroalkylated 2-azaspiro[4.5]decanes can be synthesized via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate .


Molecular Structure Analysis

The InChI code for “1-(bromomethyl)-8-oxaspiro[4.5]decane” is 1S/C10H17BrO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8H2 . For “3-(bromomethyl)-2-oxaspiro[4.5]decane”, the InChI code is 1S/C10H17BrO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(bromomethyl)-8-oxaspiro[4.5]decane” and “3-(bromomethyl)-2-oxaspiro[4.5]decane” is 233.15 .

Scientific Research Applications

Synthesis of 1,4-Benzoxazepine Compounds

2-(Bromomethyl)-1-oxaspiro[4.5]decane: has been utilized in the synthesis of 1,4-benzoxazepine (BZO) compounds . These compounds are of interest due to their potential pharmacological properties, including anticonvulsant, anxiolytic, and muscle relaxant activities.

Electrochemical Bromofunctionalization of Alkenes

The compound serves as a precursor in the electrochemical bromofunctionalization of alkenes . This process is significant for creating dibromides, bromohydrines, and cyclized products, which are valuable intermediates in organic synthesis.

Thermal Cracking and Interaction Studies

In the field of fuel research, 2-(Bromomethyl)-1-oxaspiro[4.5]decane can be studied for its thermal cracking behavior and interactions with other hydrocarbons . Understanding these interactions is crucial for optimizing high-performance hydrocarbon fuels.

Molecular Dynamics Simulations

The compound can be used in molecular dynamics simulations to study the bulk and interfacial properties of hydrocarbon systems . These studies are essential for the development of new materials and understanding the behavior of hydrocarbons under various conditions.

Advanced Material Synthesis

2-(Bromomethyl)-1-oxaspiro[4.5]decane: might be involved in the synthesis of advanced materials like borophene . Borophene has unique properties that make it suitable for a wide range of applications, from electronics to energy storage.

Catalytic Activity and Selectivity Testing

The compound could be used to probe the catalytic activity and selectivity of zeolites in reactions like hydroisomerization . This is particularly relevant in the petrochemical industry for refining processes.

properties

IUPAC Name

2-(bromomethyl)-1-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-8-9-4-7-10(12-9)5-2-1-3-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUPNJDVPDCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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